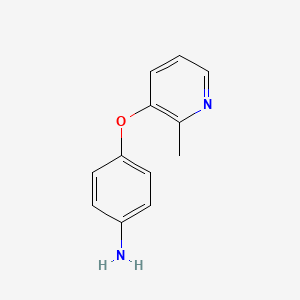

4-(2-Methylpyridin-3-yl)oxyaniline

Description

4-(2-Methylpyridin-3-yl)oxyaniline is a heterocyclic aromatic compound featuring an aniline backbone substituted with a 2-methylpyridin-3-yloxy group. The pyridine ring introduces electron-withdrawing characteristics, while the methyl group at the 2-position modulates steric and electronic properties.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-(2-methylpyridin-3-yl)oxyaniline |

InChI |

InChI=1S/C12H12N2O/c1-9-12(3-2-8-14-9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3 |

InChI Key |

CJRCZDVVZJALID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyridin-3-yl)oxyaniline typically involves the coupling of 2-methylpyridin-3-amine with an appropriate aniline derivative. One common method is the Suzuki cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of arylboronic acids and bases such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize packed columns with catalysts such as Raney nickel and solvents like 1-propanol . This approach offers advantages in terms of shorter reaction times, increased safety, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyridin-3-yl)oxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine or aniline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-(2-Methylpyridin-3-yl)oxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylpyridin-3-yl)oxyaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline

- Structure : Differs by a chlorine substituent at the 3-position of the pyridine ring and a methyl group at the 6-position.

- Key Data :

- Comparison: The chlorine atom increases polarity and molecular weight compared to the target compound, likely enhancing intermolecular forces and raising the melting point.

N-(2-((2-Bromopyridin-3-yl)oxy)-2,3,3,3-tetrafluoropropyl)-4-iodoaniline (Compound 40)

- Structure : Features a bromopyridinyl group, tetrafluoropropyl chain, and iodoaniline moiety .

- Key Data :

- Comparison :

- The bromine substituent and fluorinated chain increase electron-withdrawing effects and hydrophobicity, contrasting with the target compound’s simpler methylpyridinyl group.

- The iodine in the aniline ring may enhance halogen-bonding interactions, a property absent in the target compound.

4-[(4-Chloro-1-naphthyl)oxy]aniline

- Structure : Substituted with a chloronaphthyl group instead of methylpyridinyl .

- Key Data :

- Comparison: The naphthyl group increases aromatic surface area, likely reducing solubility in polar solvents compared to the target’s pyridine ring.

Research Implications and Limitations

- Electronic Effects: The target compound’s methyl group may act as a weak electron donor, contrasting with chloro/bromo analogs’ electron-withdrawing effects. This could influence its reactivity in coupling reactions or coordination chemistry.

- Data Gaps : Absence of direct data on the target compound’s physical properties limits quantitative comparisons. Further experimental studies are needed to elucidate its melting point, solubility, and stability.

- Safety Considerations : While 4-[(4-chloro-1-naphthyl)oxy]aniline has documented safety protocols , analogous guidelines for the target compound remain undefined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.